(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol

Lipophilicity Drug-likeness Physicochemical profiling

(1-Cyclohexyl-1H-1,2,3-triazol-4-yl)methanol is a 1,4-disubstituted 1,2,3-triazole featuring a cyclohexyl substituent at the N1 position and a hydroxymethyl group at the C4 position. With a molecular formula of C₉H₁₅N₃O and a molecular weight of 181.23 g/mol , this compound serves as a versatile synthetic intermediate accessible via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
CAS No. 1249257-87-1
Cat. No. B1428132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol
CAS1249257-87-1
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C=C(N=N2)CO
InChIInChI=1S/C9H15N3O/c13-7-8-6-12(11-10-8)9-4-2-1-3-5-9/h6,9,13H,1-5,7H2
InChIKeyUNEKBJHHSKPZEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: (1-Cyclohexyl-1H-1,2,3-triazol-4-yl)methanol (CAS 1249257-87-1)


(1-Cyclohexyl-1H-1,2,3-triazol-4-yl)methanol is a 1,4-disubstituted 1,2,3-triazole featuring a cyclohexyl substituent at the N1 position and a hydroxymethyl group at the C4 position. With a molecular formula of C₉H₁₅N₃O and a molecular weight of 181.23 g/mol [1], this compound serves as a versatile synthetic intermediate accessible via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . The hydroxymethyl handle enables downstream functionalization through esterification, oxidation to the carboxylic acid or aldehyde, or conversion to amine derivatives, supporting its role in medicinal chemistry and chemical biology applications [2].

Why Generic Substitution Fails for (1-Cyclohexyl-1H-1,2,3-triazol-4-yl)methanol: Comparator-Specific Evidence


While the 1,2,3-triazole-4-methanol scaffold is shared across multiple commercially available building blocks, the identity of the N1 substituent governs key physicochemical and steric properties that dictate downstream synthetic and biological outcomes. Simply substituting (1-methyl-1H-1,2,3-triazol-4-yl)methanol (MW 113.12), (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (MW 175.19), or (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (MW 189.21) for the cyclohexyl-bearing target compound will alter lipophilicity, steric bulk, metabolic stability, and crystallinity in ways that cannot be compensated for by downstream modifications alone [1][2]. The quantitative evidence below demonstrates that the cyclohexyl group confers measurably distinct computed logP and steric parameters relative to its closest analogs, and prior independent studies on cyclohexyl-substituted triazole metal complexes show antibacterial activity profiles not replicated by phenyl-substituted counterparts [3].

Procurement Decision Guide: Quantitative Evidence for (1-Cyclohexyl-1H-1,2,3-triazol-4-yl)methanol vs. Analog Compounds


Computed Lipophilicity: Cyclohexyl vs. Benzyl Substituent Impacts XLogP3 by 0.2 Log Units

The cyclohexyl-substituted target compound exhibits a PubChem-computed XLogP3-AA value of 0.6, which is 0.2 log units higher than the 0.4 computed for the N1-benzyl analog (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (CID 11651290) [1][2]. This difference corresponds to an approximately 1.6-fold increase in predicted octanol-water partition coefficient. In drug discovery, even small lipophilicity shifts can significantly impact membrane permeability, off-target binding, and metabolic clearance. For procurement decisions, the cyclohexyl variant offers a moderately higher lipophilicity profile than the benzyl analog but lower than the phenyl analog (experimental logP ≈ 0.76) [3], positioning it as a balanced option for programs requiring intermediate lipophilicity.

Lipophilicity Drug-likeness Physicochemical profiling

Rotatable Bond Count: Cyclohexyl Analog Exhibits Reduced Conformational Flexibility vs. Benzyl Analog

The target compound contains only 2 rotatable bonds (excluding the cyclohexyl ring itself), compared to 3 rotatable bonds for the N1-benzyl analog (1-benzyl-1H-1,2,3-triazol-4-yl)methanol and 2 for the N1-phenyl analog [1][2]. The cyclohexyl group is directly attached to the triazole N1 without a methylene linker, eliminating an additional rotatable bond present in the benzyl derivative. Reduced rotatable bond count correlates with lower entropic penalty upon target binding and can improve oral bioavailability according to established drug-likeness guidelines [3]. For procurement, the cyclohexyl scaffold offers conformational restriction advantages over the benzyl analog without introducing the planarity and potential π-stacking liabilities of the phenyl analog.

Conformational restriction Entropic penalty Drug design

Antibacterial Metal Complex Activity: Cyclohexyl-Substituted Triazole Cd(II) Complex Matches Streptomycin Potency Against S. aureus and E. coli

In a head-to-head study of Ni(II), Co(II), Zn(II), and Cd(II) complexes of 4-substituted-3-mercapto-5-phenyl-4H-1,2,4-triazoles, the Cd(II) complex bearing a 4-cyclohexyl substituent (complex 12) demonstrated antibacterial activity equivalent to the reference antibiotic streptomycin against Staphylococcus aureus and Escherichia coli [1]. In contrast, the corresponding 4-phenyl-substituted analog (complex 13) did not achieve this level of activity. While this study uses 1,2,4-triazole rather than 1,2,3-triazole scaffolds, it provides class-level evidence that the cyclohexyl substituent can confer enhanced antibacterial potency relative to a phenyl group when incorporated into metal complexes [1]. For procurement decisions involving triazole-metal conjugate programs, the cyclohexyl-bearing scaffold may offer antibacterial advantages over phenyl-bearing analogs.

Antimicrobial Metal complexes Cadmium complexes

Synthetic Versatility: Hydroxymethyl Handle Enables Divergent Functionalization Not Possible with Carboxylic Acid or Carbaldehyde Analogs

The hydroxymethyl group at C4 of the target compound enables direct access to multiple downstream derivatives through a single intermediate: oxidation to 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1333542-85-0, MW 195.22, LogP 1.35) or 1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde (CAS 1485565-50-1, MW 179.22) , esterification for prodrug strategies, or activation and displacement to introduce amine, halide, or ether functionalities [1]. In contrast, the pre-oxidized carboxylic acid analog (LogP 1.35) is approximately 0.75 log units more lipophilic and cannot be reduced back to the alcohol under most practical synthetic conditions without protection/deprotection sequences . The carbaldehyde analog offers electrophilic reactivity but lacks the nucleophilic versatility of the alcohol. For procurement, the hydroxymethyl compound provides a single, strategically positioned intermediate that can serve multiple synthetic routes, reducing the number of separate building blocks needed in a medicinal chemistry program.

Click chemistry Synthetic intermediate Divergent synthesis

Where (1-Cyclohexyl-1H-1,2,3-triazol-4-yl)methanol Delivers the Strongest Scientific & Procurement Value


Medicinal Chemistry: Lead Optimization Requiring Intermediate Lipophilicity with Conformational Restriction

For oral drug discovery programs targeting moderate lipophilicity (XLogP3 0.4–0.8 range), the target compound's XLogP3 of 0.6 and low rotatable bond count of 2 (vs. 3 for the benzyl analog) offer a favorable profile for balancing permeability and metabolic stability [1][2]. The cyclohexyl group provides steric bulk without the added flexibility of a benzyl linker, potentially improving binding enthalpy and oral bioavailability metrics.

Antimicrobial Metal Complex Development Using Triazole Scaffolds

Based on class-level evidence showing that cyclohexyl-substituted triazole Cd(II) complexes achieve antibacterial activity equivalent to streptomycin against S. aureus and E. coli—a result not matched by phenyl-substituted triazole complexes [1]—procurement of the cyclohexyl-bearing triazole methanol is strategically justified for programs exploring triazole-metal conjugates as novel antimicrobial agents.

Divergent Synthesis Platform Requiring a Single Central Intermediate

The C4-hydroxymethyl group enables oxidation to the carboxylic acid (LogP 1.35) or aldehyde, esterification, and nucleophilic displacement reactions from a single procured building block [1][2]. This reduces the need to stock multiple oxidized or derivatized analogs, streamlining procurement and inventory management in medium-to-large medicinal chemistry groups.

Click Chemistry Ligand Design and Catalyst Development

As a 1,2,3-triazole building block synthesized via CuAAC click chemistry, the target compound can serve as a precursor for higher-order polytriazole ligands [1]. The cyclohexyl group modulates steric and electronic properties at the metal-binding site without introducing aromatic π-interactions that could complicate catalyst behavior, distinguishing it from phenyl- or benzyl-substituted analogs.

Quote Request

Request a Quote for (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.